molecular formula C19H23FN2O4S2 B6571665 1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 946347-43-9

1-(2-fluorophenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No. B6571665
CAS RN: 946347-43-9
M. Wt: 426.5 g/mol
InChI Key: DTRGFGYZSYOBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The sulfonyl groups could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the sulfonyl groups could potentially make the compound polar and influence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds containing sulfonyl groups should be handled with care, as they can be corrosive and react vigorously with water .

properties

IUPAC Name

1-(2-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRGFGYZSYOBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.